molecular formula C13H15Cl4NO3S B11987065 N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide CAS No. 303061-87-2

N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide

Cat. No.: B11987065
CAS No.: 303061-87-2
M. Wt: 407.1 g/mol
InChI Key: BINZZXOBHUADNW-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide: is a synthetic organic compound with the molecular formula C13H15Cl4NO3S and a molecular weight of 407.145 g/mol . This compound is characterized by the presence of multiple chlorine atoms, a sulfonyl group, and a pentanamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide typically involves the reaction of 2,2,2-trichloro-1-((4-chlorophenyl)sulfonyl)ethanol with pentanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethanol+Pentanoyl chlorideThis compound\text{2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethanol} + \text{Pentanoyl chloride} \rightarrow \text{this compound} 2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethanol+Pentanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-Trichloro-1-((4-chlorophenyl)sulfonyl)ethyl)pentanamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both sulfonyl and amide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

303061-87-2

Molecular Formula

C13H15Cl4NO3S

Molecular Weight

407.1 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfonylethyl]pentanamide

InChI

InChI=1S/C13H15Cl4NO3S/c1-2-3-4-11(19)18-12(13(15,16)17)22(20,21)10-7-5-9(14)6-8-10/h5-8,12H,2-4H2,1H3,(H,18,19)

InChI Key

BINZZXOBHUADNW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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